This compound can be classified as a dihydropyridine derivative with significant relevance in the pharmaceutical field. It is structurally related to other biologically active compounds, such as calcium channel blockers and other therapeutic agents. The molecular formula for 4-Oxo-1,4-dihydropyridine-2-carboxamide is .
The synthesis of 4-Oxo-1,4-dihydropyridine-2-carboxamide can be achieved through several methods:
The synthesis typically requires careful control of temperature and reaction time, with yields varying based on the specific method employed. For example, yields from isoxazole-derived routes can range from 37% to 46% depending on reaction conditions .
The molecular structure of 4-Oxo-1,4-dihydropyridine-2-carboxamide features a nearly planar conformation, which is crucial for its biological activity. The dihedral angle between the pyridine and carbonyl groups is approximately 6.80°, indicating minimal steric hindrance .
4-Oxo-1,4-dihydropyridine-2-carboxamide participates in various chemical reactions typical for dihydropyridines:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to optimize yield and minimize side reactions.
The mechanism of action for compounds like 4-Oxo-1,4-dihydropyridine-2-carboxamide often involves modulation of calcium channels or interaction with specific enzymes or receptors within biological systems.
Research indicates that derivatives of this compound may exhibit antimicrobial properties and have potential applications as food preservatives due to their ability to disrupt microbial cell membranes .
The stability of 4-Oxo-1,4-dihydropyridine-2-carboxamide under various conditions is crucial for its application in pharmaceuticals. It generally exhibits good thermal stability but may degrade under extreme pH conditions or prolonged exposure to light.
The applications of 4-Oxo-1,4-dihydropyridine-2-carboxamide include:
4-Oxo-1,4-dihydropyridine-3-carboxamide belongs to the 1,4-dihydropyridine (1,4-DHP) chemical family, characterized by a six-membered heterocyclic ring containing nitrogen at position 1 and a ketone group at position 4. The core structure features a carboxamide substituent (-CONH₂ or -CONHR) at the C-3 position, which critically influences its electronic distribution and biological interactions. The molecule exhibits planar geometry due to conjugation between the enone system (C4=O) and the C3-carboxamide group. This conjugation enhances resonance stabilization and modulates hydrogen-bonding capabilities. Tautomerism may occur between the 1,4-dihydropyridine form and pyridinium-like structures, though the dihydropyridine form predominates in solid states. The carboxamide group’s orientation (s trans or s cis) further impacts binding to biological targets through dipole interactions and hydrogen bonding [2] [6].
The 1,4-dihydropyridine scaffold was first synthesized via the Hantzsch condensation in 1882, but its medicinal potential remained unexplored until the 1960s with nifedipine’s development as a calcium channel blocker. The specific 3-carboxamide substitution emerged prominently in the early 2000s as researchers sought to overcome limitations of ester-based 1,4-dihydropyridines, such as metabolic instability and limited target diversity. Key innovations included replacing hydrolyzable ester groups with stable carboxamides to enhance bioavailability and enable new pharmacological actions. By 2010, systematic studies revealed that 4-oxo-1,4-dihydropyridine-3-carboxamides exhibited unprecedented selectivity for non-cardiovascular targets like cannabinoid receptors, marking a strategic pivot in 1,4-dihydropyridine applications [2] [6].
This scaffold has become a privileged structure in drug design due to its dual roles as a pharmacophore and a prodrug enabler. The carboxamide group at C-3:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0